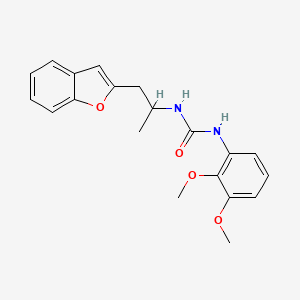

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea

Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative incorporating a benzofuran moiety and a 2,3-dimethoxyphenyl group. The 2,3-dimethoxyphenyl substituent may enhance binding interactions with biological targets due to its electron-donating methoxy groups, which can influence solubility and receptor affinity .

Properties

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(11-15-12-14-7-4-5-9-17(14)26-15)21-20(23)22-16-8-6-10-18(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLMKXUJYGKOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea typically involves the reaction between appropriate benzofuran derivatives and substituted urea compounds. The process usually employs standard organic synthesis techniques, including refluxing in solvents like ethanol or toluene under inert conditions to yield the desired product with high purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral , antitumor , and neuroprotective agent. Below is a summary of its key biological activities:

Antiviral Activity

Research indicates that derivatives of benzofuran exhibit significant antiviral properties. For instance, compounds structurally similar to 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea have shown efficacy against several viruses through mechanisms such as inhibition of viral replication and interference with viral entry into host cells .

Antitumor Activity

Studies have demonstrated that benzofuran derivatives can inhibit tumor cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth . The specific activity of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea against various cancer cell lines remains an area of active investigation.

Neuroprotective Effects

The compound's potential neuroprotective effects have been attributed to its ability to inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The structure of the compound allows for efficient binding to MAO isoforms, suggesting a promising therapeutic application in neurodegenerative disorders.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Antiviral Efficacy : A study evaluated the antiviral potential of benzofuran derivatives against the influenza virus, demonstrating significant reductions in viral load in treated cells compared to controls. The IC50 values indicated potent antiviral activity, supporting further exploration of this class of compounds for therapeutic use .

- Antitumor Mechanism : In vitro studies on cancer cell lines showed that certain benzofuran derivatives could suppress cell viability by inducing apoptosis via caspase activation pathways. This suggests that modifications in the benzofuran structure can enhance antitumor activity .

- Neuroprotective Studies : Research focusing on MAO inhibition revealed that specific structural features within benzofuran derivatives significantly influenced their binding affinity and inhibitory potency against MAO isoforms. This highlights the relevance of structural optimization in developing effective neuroprotective agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Benzofuran moiety | Essential for antiviral and neuroprotective effects |

| Dimethoxy substitution | Enhances binding affinity to target receptors |

| Urea linkage | Critical for interaction with biological targets |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other benzofuran-urea derivatives and substituted phenyl ureas allow for comparative analysis. Key analogs and their properties are summarized below:

Table 1: Comparison of Key Structural Analogs

Key Observations:

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound is analogous to the chalcone derivative in , which showed moderate inhibition (31.58%) of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction. This suggests that methoxy groups may facilitate electrostatic or hydrogen-bonding interactions with biological targets .

Benzofuran Modifications :

- The hydroxypropyl linker in increases polarity, which may improve water solubility compared to the target compound’s propan-2-yl group .

- Thiophene () and trifluoromethyl () substituents introduce distinct electronic effects. Thiophene’s sulfur atom may participate in hydrophobic interactions, while the CF₃ group’s electron-withdrawing nature could stabilize binding via dipole interactions .

Q & A

Basic: What are the optimal synthetic routes for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea?

Answer:

The synthesis typically involves coupling a benzofuran-propan-2-yl amine with a 2,3-dimethoxyphenyl isocyanate. Key factors include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, as seen in urea derivatives synthesized under similar conditions .

- Catalysis: Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency, critical for urea bond formation .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product, as validated in analogous benzofuran-urea syntheses .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR: H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for benzofuran) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the dimethoxyphenyl region .

- HRMS: Exact mass analysis (e.g., calculated [M+H] = 397.1652) confirms molecular formula .

- IR: Urea carbonyl stretching (~1640–1680 cm) and benzofuran C-O-C vibrations (~1240 cm) are diagnostic .

Advanced: How can conflicting crystallographic data on urea conformations be resolved?

Answer:

Discrepancies may arise from polymorphism or solvent inclusion. Strategies include:

- Temperature-Dependent XRD: Analyze crystals at multiple temperatures to assess thermal motion effects, as demonstrated in benzofuran-ketone structures .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding between urea NH and methoxy O) to refine packing models .

- DFT Optimization: Compare experimental XRD data with computational geometry (e.g., B3LYP/6-311G**) to validate torsion angles .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation: Systematically modify methoxy groups (e.g., replace with -OH or halogens) and assess bioactivity via kinase inhibition assays .

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like COX-2, leveraging benzofuran’s planar structure for π-π interactions .

- Pharmacophore Modeling: Identify critical hydrogen bond donors (urea NH) and hydrophobic regions (benzofuran) using Schrödinger Phase .

Advanced: How can solubility limitations in aqueous assays be addressed?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity, validated in urea-based bioassays .

- Micellar Systems: Incorporate pluronic F-127 (0.1% w/v) to enhance dispersion via micelle encapsulation .

- Pro-drug Design: Introduce phosphate esters at methoxy groups, improving hydrophilicity while retaining activity .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- HPLC-MS/MS: Employ a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with MRM transitions for impurities (e.g., unreacted isocyanate) .

- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to identify degradation products (e.g., hydrolysis of urea to amine) .

- Validation Parameters: Ensure linearity (R >0.999), LOD <0.1 μg/mL, and recovery (95–105%) per ICH guidelines .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-Donating Groups (e.g., -OCH): Activate the aryl ring for electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings .

- Steric Effects: 2,3-Dimethoxy groups create steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

- Kinetic Studies: Monitor reaction progress via in situ IR to optimize catalyst loading (typically 5 mol% Pd(OAc)) .

Basic: What stability profiles should be considered during storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent benzofuran ring photodegradation .

- Moisture Control: Use desiccants (silica gel) to avoid urea hydrolysis, as observed in related compounds .

- Long-Term Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months) to establish shelf-life .

Advanced: How can computational methods predict metabolic pathways?

Answer:

- CYP450 Docking: Use SwissADME to identify likely oxidation sites (e.g., benzofuran methyl group) .

- Metabolite Prediction: GLORYx generates probable Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .

- MD Simulations: GROMACS models interactions with CYP3A4 to estimate metabolic half-lives .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives?

Answer:

- Chiral Resolution: Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/ethanol (80:20) for separation .

- Asymmetric Catalysis: Employ Jacobsen’s thiourea catalysts for enantioselective urea formation (ee >90%) .

- Circular Dichroism: Validate enantiopurity by comparing experimental CD spectra with TD-DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.